molecular formula C12H15N3 B2385807 4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine CAS No. 2156813-18-0

4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B2385807
CAS No.: 2156813-18-0
M. Wt: 201.273
InChI Key: HBOJXXILVKVQGJ-UHFFFAOYSA-N
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Description

4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 4, a 3-methylphenyl group at position 5, and an amine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reaction mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-phenyl-1H-pyrazol-3-amine: Lacks the methyl group on the phenyl ring.

    4-ethyl-5-(4-methylphenyl)-1H-pyrazol-3-amine: Methyl group is at the 4-position of the phenyl ring.

    4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine: Methyl group is at the 2-position of the phenyl ring.

Uniqueness

4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-10-11(14-15-12(10)13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJXXILVKVQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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